3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile

CAS No.: 442670-46-4

Cat. No.: VC3946429

Molecular Formula: C14H7ClF3N

Molecular Weight: 281.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 442670-46-4 |

|---|---|

| Molecular Formula | C14H7ClF3N |

| Molecular Weight | 281.66 g/mol |

| IUPAC Name | 2-[3-chloro-4-(trifluoromethyl)phenyl]benzonitrile |

| Standard InChI | InChI=1S/C14H7ClF3N/c15-13-7-9(5-6-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H |

| Standard InChI Key | HDTLTLZXHZXSDZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(F)(F)F)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Features

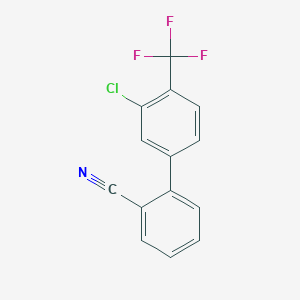

3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile (C₁₄H₇ClF₃N) is a biphenyl-based organic compound with a molecular weight of 281.66 g/mol . Its IUPAC name, [1,1'-biphenyl]-2-carbonitrile-3'-chloro-4'-(trifluoromethyl), reflects the positions of its functional groups (Figure 1). The chlorine and trifluoromethyl groups introduce electron-withdrawing effects, while the nitrile group enhances polarity and reactivity.

Table 1: Key Physical and Chemical Properties

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method involves reacting an aryl halide (e.g., 3-chloro-4-trifluoromethylphenylboronic acid) with a brominated or iodinated biphenyl carbonitrile precursor . The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃), and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–120°C) .

Key Reaction Conditions

-

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.

-

Solvent: Dimethylformamide (DMF) or toluene.

-

Temperature: 80–120°C under inert atmosphere.

Industrial-Scale Production

For industrial applications, continuous flow reactors are preferred due to their efficiency in heat and mass transfer. These systems enhance reaction reproducibility and reduce catalyst loading. Post-synthesis purification involves column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 200°C. The -CF₃ group enhances resistance to oxidative degradation, while the -CN group participates in nucleophilic additions.

Spectroscopic Data

Although direct NMR data for this compound is limited, analogs such as 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile provide insights:

The chlorine atom’s deshielding effect would likely shift adjacent proton signals upfield compared to non-chlorinated analogs.

Proper handling requires gloves, goggles, and fume hoods. Storage conditions: 2–8°C in airtight containers .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 4-Chloro-2-(trifluoromethyl)benzonitrile | Lacks biphenyl backbone | Lower steric hindrance |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | Amine group instead of nitrile | Enhanced nucleophilicity |

The title compound’s biphenyl scaffold provides conformational rigidity, making it superior for applications requiring planar aromatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume